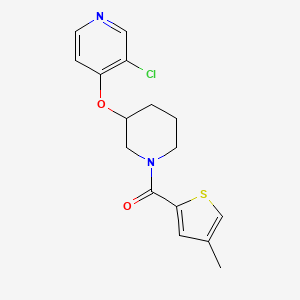

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.

BenchChem offers high-quality 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application in Antibiotic Resistance Research

Specific Scientific Field

This compound has been used in the field of biomedical research , specifically in the study of antibiotic resistance .

Summary of the Application

The compound has been used in the design, synthesis, and biological evaluation of derivatives as potential inhibitors of the MCR-1 protein . MCR-1 is a protein encoded by the mcr-1 gene, which has been linked to resistance against polymyxins, a class of antibiotics used to treat infections caused by multidrug-resistant gram-negative bacteria .

Methods of Application or Experimental Procedures

The compound and its derivatives were synthesized and evaluated in vitro. In the cell-based assay, certain derivatives of the compound displayed more potent activity than the original compound .

Results or Outcomes

The results showed that certain derivatives of the compound, when combined with colistin (a type of polymyxin), could completely inhibit the growth of a strain of E. coli expressing the mcr-1 gene . This suggests that these derivatives could potentially be used to overcome colistin resistance .

Application in Organic Synthesis

Specific Scientific Field

This compound has been used in the field of organic chemistry , specifically in organic synthesis .

Summary of the Application

The compound has been used in the solvent-free one-pot oxidation of ethylarenes to the preparation of α-ketoamides under mild conditions .

Methods of Application or Experimental Procedures

In the experimental procedure, ethylarene, CuI, and TBHP were added in a sealed tube with a Teflon lined cap. The mixture was stirred in an oil bath at 50°C for 4 hours .

Results or Outcomes

The results of this experiment were not explicitly mentioned in the source. However, the procedure suggests that the reaction was successful in synthesizing α-ketoamides from ethylarenes .

Application in Drug Design

Specific Scientific Field

This compound has been used in the field of pharmaceutical research , specifically in drug design .

Summary of the Application

The compound has been used in the design of drugs, specifically in the synthesis of 1-Morpholino-2-phenylethane-1,2-dione .

Methods of Application or Experimental Procedures

In the experimental procedure, 2-oxo-2-phenylacetic acid was reacted with oxalyl chloride in the presence of DMF. The reaction was stirred at room temperature until the generation of gases (HCl) was stopped .

Results or Outcomes

The results of this experiment were not explicitly mentioned in the source. However, the procedure suggests that the reaction was successful in synthesizing 1-Morpholino-2-phenylethane-1,2-dione .

Application in Anticancer Research

Specific Scientific Field

This compound has been used in the field of biomedical research , specifically in the study of cancer therapeutics .

Summary of the Application

The compound has been used in the design, synthesis, and biological evaluation of derivatives as potential inhibitors of the MDM2 protein . MDM2 is a protein that has been linked to resistance against certain anticancer drugs .

Results or Outcomes

The results showed that certain derivatives of the compound, when combined with certain anticancer drugs, could completely inhibit the growth of a strain of cancer cells expressing the MDM2 gene . This suggests that these derivatives could potentially be used to overcome drug resistance .

特性

IUPAC Name |

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c25-20(22-8-4-1-5-9-22)15-24-14-19(17-6-2-3-7-18(17)24)30(27,28)16-21(26)23-10-12-29-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHGAQFOVLJBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)

![N-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2789396.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)

![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)

![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)